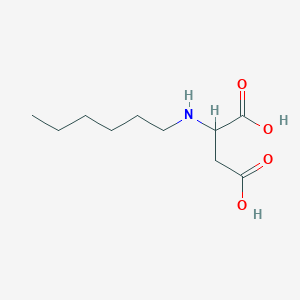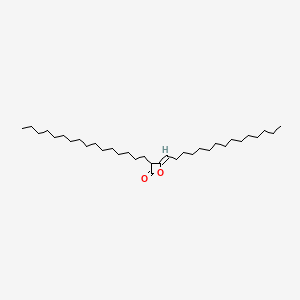
3-Hexadecyl-4-pentadecylideneoxetan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexadecyl-4-pentadecylideneoxetan-2-one: is an organic compound with the molecular formula C34H64O2 . It is characterized by a unique oxetane ring structure, which is a four-membered ring containing one oxygen atom. This compound is notable for its long hydrocarbon chains, which contribute to its significant molecular weight of approximately 504.87 Da .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexadecyl-4-pentadecylideneoxetan-2-one typically involves the reaction of hexadecyl and pentadecylidene precursors under controlled conditions. The oxetane ring formation is a crucial step, often achieved through cyclization reactions. Specific reagents and catalysts may be used to facilitate this process, although detailed synthetic routes are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Purification steps, such as distillation or chromatography, are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hexadecyl-4-pentadecylideneoxetan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring into other cyclic or acyclic structures.
Substitution: The hydrocarbon chains can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Hexadecyl-4-pentadecylideneoxetan-2-one is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound’s long hydrocarbon chains and oxetane ring structure make it a subject of interest in biological studies, particularly in understanding membrane interactions and lipid behavior .
Medicine: Research in medicine explores the potential of this compound in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including surfactants and lubricants .
Wirkmechanismus
The mechanism by which 3-Hexadecyl-4-pentadecylideneoxetan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
3-Hexadecyl-4-pentadecylideneoxetan-2-one: shares similarities with other oxetane derivatives, such as 3-Hexadecyl-4-pentadecylideneoxetan-2-ol and 3-Hexadecyl-4-pentadecylideneoxetan-2-thione .
Uniqueness: The uniqueness of this compound lies in its specific hydrocarbon chain lengths and the presence of the oxetane ring. These structural features confer distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
67845-95-8 |
|---|---|
Molekularformel |
C34H64O2 |
Molekulargewicht |
504.9 g/mol |
IUPAC-Name |
(4Z)-3-hexadecyl-4-pentadecylideneoxetan-2-one |
InChI |
InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-33(36-34(32)35)31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3/b33-31- |
InChI-Schlüssel |
XPBFTRCBWYTEOD-FPODKLOTSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCC1/C(=C/CCCCCCCCCCCCCC)/OC1=O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1C(=CCCCCCCCCCCCCCC)OC1=O |
Physikalische Beschreibung |
Liquid, Other Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


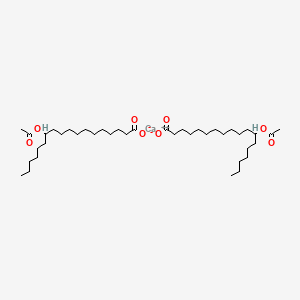



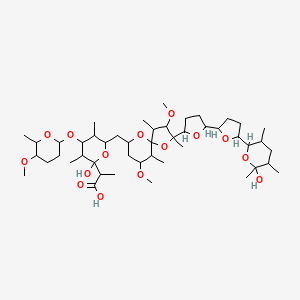
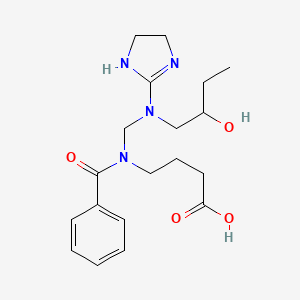
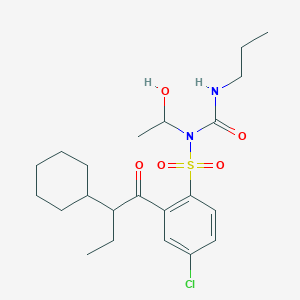
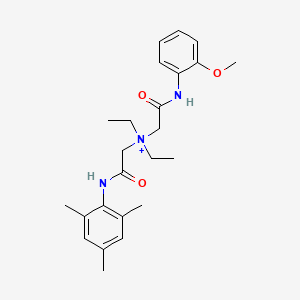
![Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-](/img/structure/B13783598.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-](/img/structure/B13783600.png)


